Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydrobenzofuran-4-yl)piperazine

Medicinal Chemistry Parallel Synthesis Arylpiperazine Building Blocks

This 4-yl regioisomer offers a geometrically distinct attachment vector vs. the extensively studied 2-ylmethyl (H3R) and 7-yl (5-HT1A) series. As a fragment-sized core (MW 204) with a free piperazine NH, it is ideal for focused library synthesis targeting novel receptor subtypes from a fresh spatial orientation. Use for sigma-1 receptor agents or ramelteon-inspired melatonin programs. Differentiated starting material for IP diversification in CNS drug discovery.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 105685-05-0
Cat. No. B190101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzofuran-4-yl)piperazine
CAS105685-05-0
Synonyms1-(2,3-DIHYDROBENZOFURAN-4-YL)PIPERAZINE
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)N3CCNCC3
InChIInChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2
InChIKeyOPKALNWWCKYNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydrobenzofuran-4-yl)piperazine (CAS 105685-05-0): Structural Overview and Procurement-Relevant Characteristics for CNS Drug Discovery


1-(2,3-Dihydrobenzofuran-4-yl)piperazine (CAS 105685-05-0, molecular formula C12H16N2O, MW 204.27 g/mol) is a synthetic heterocyclic building block that combines a fully saturated 2,3-dihydrobenzofuran scaffold with a piperazine ring attached directly at the 4-position of the benzofuran bicycle [1]. This compound belongs to the broader class of arylpiperazines—a 'privileged' template in drug discovery with established activity against monoaminergic GPCRs including dopaminergic, serotonergic, and adrenergic receptors [1]. Unlike the extensively studied LINS01 series (1-[(2,3-dihydrobenzofuran-2-yl)methyl]piperazines) or 1-(benzofuran-7-yl)piperazines, the 4-yl substitution pattern represents a structurally distinct regioisomer that is comparatively underexplored in the published literature, offering a differentiated chemical starting point for CNS-focused medicinal chemistry programs [2].

Why Regioisomeric Substitution of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine Cannot Be Interchanged with 2-ylmethyl or 7-yl Analogs


Within the dihydrobenzofuranyl-piperazine chemotype, the specific position of piperazine attachment is a critical determinant of pharmacological target engagement. The 2-ylmethyl-linked LINS01 series (e.g., LINS01004, LINS01022) has been extensively characterized as histamine H3 receptor (H3R) antagonists with pKi values of 6.40–8.4 and additional cholinesterase inhibitory activity (IC50 13.2–33.9 μM for AChE/BChE), while showing only low-to-moderate affinity at dopamine D2/D3 receptors (Ki 0.3–5.5 μM) [1][2]. In contrast, 1-(benzofuran-7-yl)piperazine derivatives have demonstrated high nanomolar affinity at 5-HT1A receptors (pKi 8.10–9.35) with antagonist activity in vivo [3]. The 4-yl regioisomer is structurally distinct from both: the piperazine is attached directly to the benzenoid ring rather than via a methylene linker, and the dihydrobenzofuran oxygen is positioned ortho rather than meta or para to the piperazine attachment. These geometric differences alter the spatial orientation of the basic piperazine nitrogen—a key pharmacophoric element for GPCR binding—meaning receptor selectivity profiles observed in the LINS01 or benzofuran-7-yl series cannot be assumed for the 4-yl regioisomer [3].

Quantitative Evidence Guide: Differentiation of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine from Closest In-Class Analogs


Regioisomeric Synthesis Yields: 4-yl Piperazine Access versus 2-ylmethyl and Isobenzofuranyl Routes

In a systematic regioisomeric synthesis study by Pfizer Global Research and Development, 1-(2,3-dihydrobenzofuran-4-yl)piperazine (compound 2) was synthesized from m-anisidine via a six-step sequence including directed ortho-lithiation, ethylene oxide quenching, and PPA-mediated cyclization to 4-amino-2,3-dihydrobenzofuran (15), followed by piperazine ring formation with bis(2-chloroethyl)amine [1]. The overall synthetic route provides a distinct entry point compared to the isobenzofuranyl regioisomer (compound 1), which required a different starting material (1,2-dimethyl-3-nitrobenzene) and bromination/cyclization sequence yielding 90% for the NBS bromination step and 54% for the piperazine-forming step [1]. The structural divergence directly impacts procurement decisions: the 4-yl compound derives from a distinct aniline intermediate (4-amino-2,3-dihydrobenzofuran, CAS 61090-37-7) that is commercially available and enables divergent N-functionalization strategies not accessible from the 5-yl or 7-yl amino precursors [1].

Medicinal Chemistry Parallel Synthesis Arylpiperazine Building Blocks Regioisomer Differentiation

Bioisosteric Validation of the 4-Position on 2,3-Dihydrobenzofuran: 5-HT2 Receptor Activity Retention

The 4-position of the 2,3-dihydrobenzofuran scaffold has been validated as a viable bioisosteric replacement for phenyl-based pharmacophores in a classic study by Nichols et al. [1]. 1-(5-Methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane (6a) was directly compared with its conformationally flexible counterpart 1-(2,5-dimethoxyphenyl)-2-aminopropane (3) in rat drug discrimination assays and [125I]-DOI radioligand displacement at cortical 5-HT2 receptors. Compound 6a (4-yl substitution) possessed activity comparable to compound 3, with the dihydrofuran ring effectively modeling the active conformation of the 5-methoxy groups [1]. The 7-brominated analog 6b contributed an additional 2.4–3.2 kcal/mol of binding energy relative to the unbrominated compound—2-3 times higher than expected from hydrophobic binding alone—indicating that substituents at positions adjacent to the 4-attachment point can dramatically modulate target affinity [1]. This evidence demonstrates that the 4-position on 2,3-dihydrobenzofuran supports productive receptor interactions and is not merely an inert attachment point.

Bioisosterism 5-HT2 Receptor Hallucinogen Pharmacology Conformational Restriction

Dihydrobenzofuran Scaffold Advantage in Sigma-1 Receptor Affinity: 16-Fold Improvement over Dimethoxyphenyl Analog

The dihydrobenzofuran scaffold has demonstrated a quantifiable advantage over dimethoxyphenyl in sigma-1 (σ1) receptor binding. A head-to-head comparison between two radioligands—[125I]-E-IA-BF-PE-PIPZE (containing a dihydrobenzofuranylethyl group) and [125I]-E-IA-DM-PE-PIPZE (containing a dimethoxyphenethyl group)—showed that substitution of dihydrobenzofuranylethyl for dimethoxyphenethyl increased radioligand affinity for σ1 receptors by 16-fold, yielding a Ki of 0.43 ± 0.03 nM with σ2/σ1 selectivity of 173-fold [1]. The dihydrobenzofuran-containing ligand also displayed a measured Kd of 0.24 ± 0.01 nM and Bmax of 472 ± 13 fmol/mg protein, with moderate lipophilicity (Log D7.4 2.69 ± 0.28) and 75–93% specific binding in mouse brain in vivo [1]. This data demonstrates that the dihydrobenzofuran moiety provides a tangible affinity enhancement over classic dimethoxyaryl pharmacophores for σ1 receptor targeting.

Sigma-1 Receptor Radioligand Design Dihydrobenzofuran Bioisosterism Receptor Binding Affinity

Commercially Available Purity Specifications: Vendor-Batch Analytical Documentation

1-(2,3-Dihydrobenzofuran-4-yl)piperazine (CAS 105685-05-0) is available from multiple vendors with documented purity specifications. Bidepharm (Bidebiotech) supplies the compound at standard purity of 95+% with batch-specific quality control documentation including NMR, HPLC, and GC analyses [1]. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . These purity levels exceed the typical >95% specification commonly offered for less-characterized research intermediates, and the availability of batch-specific analytical data supports reproducibility in receptor binding and functional assays where impurity profiles can confound pharmacological interpretation [1].

Chemical Procurement Purity Specification Quality Control Batch Analysis

Physicochemical Differentiation: MW, logP, and HBD Profile versus In-Class Arylpiperazine Comparators

1-(2,3-Dihydrobenzofuran-4-yl)piperazine (MW 204.27, molecular formula C12H16N2O) possesses a molecular weight at the lower end of the arylpiperazine class, substantially below the LINS01 series lead compounds (e.g., LINS01004 MW ~258–300 range) which carry additional N-allyl or N-phenyl substituents [1]. The compound contains one hydrogen bond donor (piperazine NH) and three hydrogen bond acceptors (benzofuran oxygen, two piperazine nitrogens), yielding a favorable HBD count of 1 that complies with the CNS MPO desirability criterion (HBD ≤ 2) [2]. Its computed density of 1.148 g/cm³, boiling point of 384.7°C at 760 mmHg, and refractive index of 1.577 differentiate it from the fully aromatic 1-(benzofuran-4-yl)piperazine (C12H14N2O, MW 202.25, no sp3 character in the furan ring), which lacks the conformational flexibility and altered electron density distribution provided by the saturated dihydrofuran ring . The saturated 2,3-dihydrobenzofuran ring introduces sp3 character (Fsp3 = 0.17) absent in the aromatic benzofuran analog, which can favorably impact solubility and reduce aromatic stacking-related off-target promiscuity [2].

Drug-Likeness Physicochemical Properties CNS MPO Lead Optimization

Optimal Procurement and Research Application Scenarios for 1-(2,3-Dihydrobenzofuran-4-yl)piperazine Based on Quantitative Differentiation Evidence


CNS GPCR Lead Discovery: Underexplored 4-yl Vector for Serotonergic and Dopaminergic Receptor Library Design

The 4-yl substitution pattern provides a geometrically distinct attachment vector compared to the extensively characterized 2-ylmethyl (H3R/H4R) and 7-yl (5-HT1A) series [1]. A medicinal chemistry team seeking to expand SAR beyond the crowded 5-HT1A/H3R patent space can procure this compound as a fragment-sized core (MW 204) for parallel N-functionalization, generating focused libraries that probe receptor subtypes from a novel spatial orientation. The 4-position has been validated as a pharmacologically competent attachment point through 5-HT2 receptor studies [2].

Sigma-1 Receptor Radioligand and CNS Imaging Probe Development

The dihydrobenzofuran scaffold has demonstrated a 16-fold affinity advantage over dimethoxyphenyl isosteres at sigma-1 receptors (Ki = 0.43 nM, σ2/σ1 selectivity = 173) [3]. 1-(2,3-Dihydrobenzofuran-4-yl)piperazine can serve as a starting material for synthesizing novel σ1-targeted imaging agents or therapeutic leads, with the 4-yl position enabling N-functionalization strategies analogous to those used in the E-IA-BF-PE-PIPZE radioligand series, while the free piperazine NH provides a convenient handle for installing iodoallyl or other reporter groups.

Melatoninergic Drug Intermediate: Ramelteon-Analog Scaffold Exploration

The 2,3-dihydrobenzofuran-4-yl substructure is a key pharmacophoric element in the approved insomnia drug ramelteon (Rozerem), where it contributes to selective MT1/MT2 melatonin receptor agonism [4]. 1-(2,3-Dihydrobenzofuran-4-yl)piperazine can be elaborated via the piperazine nitrogen to generate ramelteon-inspired analogs with modified basic amine moieties, potentially yielding compounds with differentiated melatonin receptor subtype selectivity or physicochemical profiles compared to the propionamide-containing parent drug [4].

Regioisomer-Controlled Physicochemical Optimization in Fragment-Based Drug Discovery

With MW 204 and HBD = 1, this compound operates in the fragment space (MW < 250) favorable for fragment-based screening and subsequent growth. The saturated dihydrofuran ring (Fsp3 = 0.17) provides modest three-dimensional character absent in the fully aromatic benzofuran analog, which may reduce aromatic stacking-driven off-target binding [5]. Procurement of this specific regioisomer—rather than the 5-yl or 7-yl amino-dihydrobenzofuran alternatives—enables exploration of structure-property relationships where the relative orientation of the oxygen atom influences both target binding and ADME parameters.

Quote Request

Request a Quote for 1-(2,3-Dihydrobenzofuran-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.